molecular formula C22H31FN2O9 B12822375 (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

Cat. No.: B12822375
M. Wt: 486.5 g/mol
InChI Key: SXEISWHTZJLVAT-UHFFFAOYSA-N
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Description

The compound of interest is a multicomponent system comprising:

Primary active moiety: (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, a chromene derivative with a di(cyclobutyl)amino group and fluorine substitution.

Counterion: (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid), a chiral dicarboxylic acid widely used in pharmaceutical salts to enhance solubility and stability.

Hydrate: Water molecules incorporated into the crystalline structure, influencing physicochemical stability .

Properties

Molecular Formula

C22H31FN2O9

Molecular Weight

486.5 g/mol

IUPAC Name

3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2

InChI Key

SXEISWHTZJLVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC1OCFAE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond .

Industrial Production Methods

In industrial settings, the production of AC1OCFAE often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Chromene Core

  • Electrophilic Aromatic Substitution : The fluorine atom at position 8 directs electrophilic attacks to specific positions on the aromatic ring.

  • Reduction : The dihydro-2H-chromene structure can undergo hydrogenation under catalytic conditions to yield tetrahydro derivatives.

Carboxamide Group

  • Hydrolysis : Acidic or basic conditions cleave the carboxamide to carboxylic acid, releasing ammonia.

  • Nucleophilic Substitution : Reacts with amines or alcohols to form ureas or esters, respectively.

Di(cyclobutyl)amino Group

  • Dealkylation : Strong acids or oxidizing agents remove cyclobutyl groups, yielding secondary amines.

  • Protonation : Acts as a weak base, forming salts with strong acids (e.g., HCl).

Acid-Base Reactions Involving Tartaric Acid

The (2R,3R)-2,3-dihydroxybutanedioic acid component participates in:

Reaction Application Example
Salt formation Chiral resolution of aminesForms stable salts with cysteamine or cystamine .
Esterification Catalyzed by H₂SO₄ or enzymesProduces diesters for polymer or pharmaceutical applications .
Coordination chemistry Metal complexation (e.g., Cu²⁺)Forms stable complexes for catalytic or electrochemical uses.

Oxidation and Reduction

  • Oxidation :

    • Tartaric acid reacts with H₂O₂/Fe²⁺ to form dihydroxymaleic acid, which further oxidizes to tartronic acid .

    • Chromene core undergoes epoxidation with peracids.

  • Reduction :

    • NaBH₄ reduces ketones or imines in the di(cyclobutyl)amino group.

Interaction Studies and Stability

Interaction Type Findings Source
Enzyme inhibition Potential inhibition of oxidoreductasesPredicted via PASS software based on structural analogs.
Thermal stability Decomposes above 200°C without meltingThermogravimetric analysis (TGA) data .
pH-dependent hydrolysis Carboxamide hydrolyzes rapidly in strong acidsKinetic studies in H₂SO₄ .

Comparative Reactivity

Component Reactivity vs. Analogues Key Difference
Fluorinated chromene Higher electrophilicity vs. non-fluorinatedFluorine enhances aromatic substitution rates.
Tartaric acid Stronger acidity vs. malic/citric acidsTwo adjacent hydroxyl groups stabilize conjugate base .
Di(cyclobutyl)amino group Lower basicity vs. dialkylamino groupsSteric hindrance from cyclobutyl rings reduces proton affinity.

Comparison with Similar Compounds

Key Properties of Components:

Component Molecular Formula Molecular Weight (g/mol) Key Features
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide C₂₂H₂₈FN₃O₂ 397.48 Lipophilic chromene backbone with cyclobutyl groups enhancing steric bulk and metabolic stability .
(2R,3R)-2,3-dihydroxybutanedioic acid C₄H₆O₆ 150.09 Chiral dihydroxy acid with hydrogen-bonding capacity; melting point: 173°C .
Hydrate H₂O 18.02 Stabilizes crystal lattice, improves solid-state stability .

Structural Analogs of the Chromene-Carboxamide Moiety

Example 1: 3-[butyl-[3-(5-fluoranyl-1H-indol-3-yl)propyl]amino]-8-fluoranyl-3,4-dihydro-2H-chromene-5-carboxamide
  • Structural Differences: Replaces di(cyclobutyl)amino with a butyl-indolylpropyl group.
  • Functional Impact: The indole moiety may confer affinity for serotonin receptors, altering pharmacological activity.
Example 2: Evogliptin Tartrate (VALERA)
  • Structure: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2R,3R)-tartaric acid.
  • Comparison: Both compounds use (2R,3R)-tartaric acid as a counterion to improve solubility. Evogliptin’s piperazinone core contrasts with the chromene scaffold, impacting DPP-4 inhibition kinetics .
Parameter Target Compound Evogliptin Tartrate
Bioavailability Enhanced by tartaric acid salt formation High oral bioavailability due to hepatic first-pass metabolism
Metabolism Fluorine at C8 reduces CYP3A4-mediated hydroxylation Metabolized via CYP3A4/UGT2B7 to hydroxylated/glucuronidated derivatives

Counterion Comparisons: Tartaric Acid vs. Other Acids

Counterion Solubility (mg/mL) Chirality Key Applications
(2R,3R)-Tartaric Acid 1.33 (in water, 25°C) Chiral (R,R enantiomer) Stabilizes salts via hydrogen bonding; used in evogliptin and calcium tartrate dihydrate
Succinic Acid 7.7 (in water, 25°C) Achiral Hydrophobic polymers with lower Tg; limited use in chiral resolutions
Citric Acid 59.2 (in water, 25°C) Chiral (multiple COOH groups) Forms tris salts; higher solubility but complex crystallization behavior

Hydrate vs. Anhydrous Forms

Form Stability Solubility Hygroscopicity
Hydrate High crystalline stability (e.g., calcium tartrate dihydrate) Lower than anhydrous forms due to water lattice Less hygroscopic
Anhydrous Prone to amorphous phase transitions Higher initial solubility More hygroscopic, risk of deliquescence

Biological Activity

The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate is a complex organic molecule that exhibits significant potential for biological activity. Its structure features a chromene backbone, characterized by a fused benzene and pyran ring, which is often associated with various pharmacological effects. The presence of a fluorine atom and a di(cyclobutyl)amino group enhances its chemical reactivity and interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C22H31FN2O9
  • Molecular Weight : 486.5 g/mol
  • IUPAC Name : (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate
  • CAS Number : 169758-66-1

Biological Activity Overview

The biological activity of this compound can be primarily attributed to its structural components:

  • Chromene Derivatives : Known for their diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties.
  • Fluorinated Compounds : Often exhibit enhanced metabolic stability and bioavailability.
  • Amide Functional Group : Contributes to the compound's ability to interact with various biological receptors.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes relevant to cancer pathways.
  • Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chromene derivatives:

  • A study demonstrated that compounds similar to the one exhibited significant cytotoxic effects against colorectal cancer cells. The compounds were evaluated using assays such as CCK-8 and MTT to assess cell viability and apoptosis .
StudyCompoundMethodologyResults
Niosome formulationsCCK-8, MTT assaysInduced apoptosis in cancer cells
NS3 protease inhibitorClinical trialsEffective against hepatitis C virus

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests favorable absorption due to its solubility as a hydrochloride salt. Toxicological assessments indicate low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .

Case Studies

  • Colorectal Cancer Treatment :
    • A formulation incorporating chromene derivatives demonstrated enhanced cytotoxicity in vitro against colorectal cancer cell lines. The study reported increased expression of pro-apoptotic genes (e.g., caspases) and decreased expression of anti-apoptotic genes (e.g., BCL2) in treated cells .
  • Nanoscale Delivery Mechanisms :
    • Research into chitosan-based niosomes encapsulating similar compounds showed improved delivery efficiency and reduced side effects in animal models .

Q & A

Q. How can researchers optimize the synthesis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide to improve yield and purity?

  • Methodological Answer : Utilize flow chemistry techniques to enhance reaction control and reproducibility. For example, continuous-flow processes allow precise temperature and mixing control, reducing side reactions . Combine this with Design of Experiments (DoE) to systematically optimize variables (e.g., catalyst loading, reaction time). A full factorial design can identify interactions between factors, such as solvent polarity and temperature, to maximize yield .

Q. What analytical techniques are recommended for characterizing the stereochemical configuration of (2R,3R)-2,3-dihydroxybutanedioic acid in the hydrate form?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, especially for hydrate forms, as it provides direct evidence of molecular packing and hydrogen bonding . Complementary techniques include chiral HPLC with polarimetric detection and 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .

Q. What methodologies are employed to assess the stability of the hydrate form under varying environmental conditions (e.g., humidity, temperature)?

  • Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to monitor water uptake/loss under controlled humidity. Pair this with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions or dehydration events. Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term storage behavior .

Q. How can researchers resolve discrepancies between predicted and experimental yields in multi-step syntheses involving cyclobutylamino derivatives?

  • Methodological Answer : Perform reaction profiling using in-situ FTIR or Raman spectroscopy to detect intermediates or side products. Statistical models (e.g., partial least squares regression) can correlate experimental variables (e.g., reagent stoichiometry, agitation rate) with yield discrepancies . Re-optimize steps with low predictive accuracy using Bayesian optimization algorithms .

Q. What strategies are effective in minimizing racemization during the synthesis of chiral intermediates like (3R)-3-[di(cyclobutyl)amino] derivatives?

  • Methodological Answer : Use low-temperature conditions (-20°C to 0°C) and aprotic solvents (e.g., THF, DCM) to suppress base-catalyzed racemization. Chiral auxiliaries or enzyme-mediated asymmetric synthesis (e.g., lipases) can enhance stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of fluorinated chromene-carboxamide derivatives under catalytic conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for fluorinated substituent interactions with palladium catalysts in cross-coupling reactions. Machine learning models trained on reaction databases (e.g., USPTO) can predict feasible synthetic routes .

Q. What advanced techniques are used to study the solid-state interactions between (2R,3R)-2,3-dihydroxybutanedioic acid and water molecules in the hydrate form?

  • Methodological Answer : Use synchrotron-based powder X-ray diffraction (PXRD) to analyze lattice parameters and water occupancy sites. Solid-state NMR (ssNMR) with 17^{17}O or 1^{1}H-13^{13}C cross-polarization can map hydrogen-bonding networks and dynamics . Pair with molecular dynamics simulations to model hydration/dehydration pathways.

Q. How can researchers address contradictory data in reaction optimization studies, such as unexpected byproduct formation despite high predicted yields?

  • Methodological Answer : Conduct sensitivity analysis using Monte Carlo simulations to identify outliers in experimental datasets. High-resolution mass spectrometry (HRMS) and tandem MS/MS can characterize byproducts and trace their origins. Revise DoE models to include overlooked variables (e.g., trace metal impurities in reagents) .

Q. What mechanistic insights can be gained from studying the acid-base behavior of (2R,3R)-2,3-dihydroxybutanedioic acid in aqueous vs. non-aqueous solvents?

  • Methodological Answer : Perform potentiometric titrations with UV-Vis or 1^{1}H NMR pH monitoring to determine pKa values in different solvents. Compare with computational pKa predictions (e.g., COSMO-RS). Solvent effects on tautomerization or chelation can be probed via infrared spectroscopy (e.g., O-H stretching frequencies) .

Q. How can chiral resolution techniques be applied to separate diastereomers in complex mixtures containing cyclobutylamino and dihydroxybutanedioic acid derivatives?

  • Methodological Answer :
    Use simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases for large-scale separations. For analytical-scale resolution, capillary electrophoresis with cyclodextrin additives achieves high resolution of diastereomers. Crystallization-induced diastereomer transformation (CIDT) can also enrich enantiomers .

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